molecular formula C21H26O10 B14781228 Genistine;Genistoside;Genistein 7-O-beta-D-glucopyranoside

Genistine;Genistoside;Genistein 7-O-beta-D-glucopyranoside

Cat. No.: B14781228
M. Wt: 438.4 g/mol
InChI Key: KYWPBYJWHHXUPK-UHFFFAOYSA-N
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Description

Genistin is an isoflavonoid glycoside predominantly found in soybeans and other soy-based foods. It is the 7-O-glycoside of genistein, a highly biologically active isoflavonoid. Genistin is produced by plant metabolism and is detected in various plant species, particularly in the Fabaceae family. Although genistin itself is not highly active, it releases the aglycone genistein upon metabolism, which exhibits numerous beneficial pharmacological actions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Genistin can be synthesized through the glycosylation of genistein. The process involves the reaction of genistein with a suitable glycosyl donor under acidic or enzymatic conditions. Common glycosyl donors include glucose derivatives, and the reaction is typically catalyzed by glycosyltransferases or acidic catalysts .

Industrial Production Methods: Industrial production of genistin primarily involves the extraction from soybeans and other soy-based products. The extraction process includes steps such as solvent extraction, purification, and crystallization. The use of fermentation processes can also enhance the yield of genistin by converting genistein to genistin through microbial glycosylation .

Types of Reactions:

    Hydrolysis: Genistin undergoes hydrolysis to release genistein and glucose. This reaction is catalyzed by enzymes such as β-glucosidase.

    Oxidation: Genistin can undergo oxidation reactions, leading to the formation of various oxidative metabolites.

    Reduction: Reduction of genistin is less common but can occur under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using β-glucosidase or acidic hydrolysis using dilute acids.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Major Products Formed:

Scientific Research Applications

Genistin has a wide range of scientific research applications across various fields:

Mechanism of Action

Genistin is structurally and functionally similar to other isoflavonoid glycosides such as daidzin and glycitin. These compounds share similar phytoestrogenic properties and are found in soybeans and other legumes. genistin is unique in its higher abundance in soy products and its specific health benefits, particularly in women’s health and cancer prevention .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-4,8,11,13-16,18-24,26-28H,5-7H2

InChI Key

KYWPBYJWHHXUPK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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